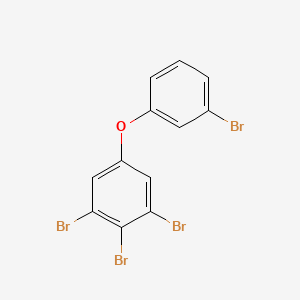

3,3',4,5-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-5-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-2-1-3-8(4-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOBLTZZSVXBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=C(C(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879897 | |

| Record name | BDE-78 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-45-1 | |

| Record name | 3,3',4,5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-78 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA2XU37VTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 3,3',4,5-Tetrabromodiphenyl ether

Comprehensive Physicochemical and Analytical Profiling of 3,3',4,5-Tetrabromodiphenyl Ether (BDE-78)

Executive Overview

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have become ubiquitous, persistent organic pollutants. Among the 209 possible congeners, 3,3',4,5-tetrabromodiphenyl ether (BDE-78) represents a critical intermediate in the environmental degradation and metabolic debromination of higher brominated mixtures (such as Penta- and Deca-BDEs). For researchers in environmental toxicology, pharmacology, and analytical chemistry, understanding the physicochemical properties of BDE-78 is paramount. This guide provides a field-proven synthesis of BDE-78’s physicochemical behavior, toxicological fate, and the rigorous analytical methodologies required to quantify it in complex matrices.

Physicochemical Profiling & Environmental Partitioning

The behavior of BDE-78 in biological and environmental matrices is strictly governed by its physicochemical properties. As a tetrabrominated congener, it exhibits pronounced hydrophobicity, low volatility, and high lipophilicity.

Table 1: Key Physicochemical Properties of BDE-78 (Data synthesized from the 1[1])

| Property | Value | Unit | Analytical & Environmental Causality |

| Molecular Weight | 485.79 | g/mol | High mass dictates low volatility and specific MS m/z targets for SIM. |

| Log Kow (Octanol-Water) | 6.70 | - | Highly lipophilic; drives bioaccumulation in adipose tissue and lipid-rich matrices. |

| Water Solubility | ~1.14e-7 | mol/L | Extremely low aqueous solubility; partitions rapidly into sediment/soil organic carbon. |

| Vapor Pressure | ~2.80e-7 | mmHg | Semi-volatile; capable of long-range atmospheric transport when adsorbed to particulates. |

| Henry's Law Constant | 3.55e-3 | atm-m³/mol | Prefers partitioning from water to air/particulates rather than remaining dissolved. |

| Boiling Point | ~405 | °C | Requires high-temperature GC methods and thin-film columns for volatilization. |

The Causality of Partitioning: The high octanol-water partition coefficient (Log Kow = 6.70) is the primary thermodynamic driver behind BDE-78's affinity for lipid-rich biological compartments and soil organic carbon (Koc). Because the molecule is relatively bulky and non-polar, it energetically resists aqueous dissolution. This means environmental remediation is inherently slow, and biological excretion requires extensive metabolic phase I functionalization.

Environmental Fate and Metabolic Debromination

BDE-78 is rarely utilized as a primary commercial flame retardant. Instead, it emerges as a secondary degradation product from the photolytic or microbial debromination of heavier, highly utilized congeners like BDE-99 or BDE-209 (DecaBDE)[2].

Once formed, BDE-78 undergoes further biotic and abiotic transformations. In mammalian and avian biological systems, Cytochrome P450 (CYP450) enzymes mediate the formation of hydroxylated (OH-BDEs) or methoxylated (MeO-BDEs) metabolites. These metabolites are often more toxic than the parent compound, exhibiting structural homology to thyroid hormones (e.g., thyroxine) and acting as potent endocrine disruptors[3]. Furthermore, the cellular metabolism of PBDEs is linked to the generation of Reactive Oxygen Species (ROS), which can overwhelm native biochemical antioxidants and induce oxidative stress[4].

Environmental and metabolic fate pathways of BDE-78.

Analytical Methodology: HRGC/HRMS Protocol

To accurately quantify BDE-78 in complex matrices (soil, sediment, or tissue), researchers must employ High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). The following protocol is adapted from 5[5] and is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Analytical Workflow

-

Isotope Dilution (Spiking):

-

Action: Spike the homogenized sample (e.g., 10 g dry weight of soil or tissue) with a precisely known concentration of ¹³C₁₂-labeled BDE-78 internal standard prior to any extraction.

-

Causality: PBDE extraction involves aggressive, multi-step cleanups where analyte loss is inevitable. The ¹³C₁₂-labeled analog co-elutes and behaves chemically identically to native BDE-78. Quantifying the native BDE against the fractional recovery of the labeled standard self-corrects for any procedural losses or matrix suppression, ensuring absolute quantitative trustworthiness[5].

-

-

Extraction:

-

Action: Perform Soxhlet extraction using dichloromethane (DCM)/hexane for 16-24 hours. For aqueous samples, utilize Solid-Phase Extraction (SPE) or Continuous Liquid-Liquid Extraction (CLLE)[5].

-

Causality: The highly lipophilic nature of BDE-78 requires aggressive, non-polar solvent systems to disrupt matrix-analyte binding, particularly from organic carbon in soils or complex lipids in tissues.

-

-

Lipid and Matrix Cleanup (Critical Step):

-

Action: Pass the extract through an Anthropogenic Isolation Column (multi-layer acid/base silica gel). If the lipid content is high (>1%), precede this with Gel Permeation Chromatography (GPC). Finally, polish the extract using an alumina column, eluting with DCM:hexane (50:50 v/v)[5][6].

-

Causality: Co-extracted lipids and humic acids will severely suppress the MS signal and permanently degrade the GC column. Sulfuric acid-impregnated silica chemically destroys bulk lipids via oxidation/dehydration, while GPC physically separates molecules by size, effectively excluding massive triglyceride polymers while retaining the smaller BDE-78 molecules.

-

-

Concentration:

-

Action: Concentrate the eluate under a gentle stream of high-purity nitrogen to a final volume of ~20 µL using a high-boiling solvent like nonane as a "keeper."

-

Causality: BDE-78 is semi-volatile. Evaporating the solvent to complete dryness would result in the volatile loss of the analyte. The nonane keeper prevents the sample from going dry, preserving the integrity of the trace BDE-78.

-

-

HRGC/HRMS Analysis:

-

Action: Inject 1-2 µL into a GC equipped with a short, thin-film capillary column (e.g., 15m or 30m DB-5HT). Operate the MS in Selected Ion Monitoring (SIM) mode at a resolving power of ≥ 5,000[5].

-

Causality: A short, thin-film column minimizes the residence time of PBDEs at high temperatures, preventing thermal degradation of the brominated rings before they reach the detector. High mass resolution differentiates the exact mass of BDE-78 from co-eluting matrix interferences (such as PCBs or PBBs).

-

Self-validating HRGC/HRMS workflow for BDE-78 quantification.

Laboratory Safety and Handling

BDE-78 must be handled as a suspected mammalian carcinogen and endocrine disruptor. Preparation of primary standards must occur in a certified fume hood. For routine laboratory decontamination, glassware and surfaces should utilize an isopropanol or ethanol rinse. These are less toxic solvents that effectively solubilize the hydrophobic BDE residues before standard detergent washing, minimizing hazardous waste generation while ensuring safety[6][7].

References

-

US EPA CompTox Chemicals Dashboard. "BDE-78 Physicochemical Properties." Environmental Protection Agency. 1

-

Memorial University Research Repository. "BEHAVIOURAL CHARACTERISTICS OF POLYBROMINATED DIPHENYL ETHERS IN SOIL."

-

Environmental Protection Agency (EPA). "Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS (May 2010)."5

-

Australian Industrial Chemicals Introduction Scheme (AICIS). "Decabromodiphenyl Ether - Priority Existing Chemical Assessment." 2

-

AccuStandard / Weber. "Flame Retardant Standards Guide."3

-

Wellington Laboratories. "Method 1614 Brominated Diphenyl Ethers in Water Soil, Sediment and Tissue by HRGC/HRMS." 7

-

PMC, National Institutes of Health. "Radical Scavenging Activity of Natural Anthraquinones: a Theoretical Insight." 4

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. weber.hu [weber.hu]

- 4. Radical Scavenging Activity of Natural Anthraquinones: a Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. well-labs.com [well-labs.com]

Structural and Conformational Dynamics of 3,3',4,5-TetraBDE (BDE-78): A Technical Whitepaper

Executive Summary

As application scientists and toxicologists evaluate the environmental persistence and biological activity of polybrominated diphenyl ethers (PBDEs), the 3D conformation of these molecules emerges as the primary predictor of their receptor-mediated toxicity. This whitepaper provides an in-depth technical analysis of 3,3',4,5-Tetrabromodiphenyl ether (BDE-78) . By examining its unique non-ortho substitution pattern, we establish the causal link between its near-planar molecular architecture, its thermodynamic stability, and its potential to act as a ligand for nuclear receptors such as the Aryl hydrocarbon receptor (AhR).

Molecular Architecture: The Significance of Non-Ortho Substitution

BDE-78 (C₁₂H₆Br₄O) consists of two phenyl rings linked by a central ether oxygen, with bromine atoms occupying the 3, 4, and 5 positions on one ring, and the 3' position on the other[1].

The 3D conformation of any PBDE is dictated by two primary torsion (dihedral) angles: φ1 (C1'-O-C1-C2/C6) and φ2 (C2'/C6'-C1'-O-C1) , which define the rotation of the phenyl rings relative to the central C-O-C plane[2]. In heavily substituted PBDEs (e.g., BDE-47), bulky bromine atoms at the ortho positions (2, 2', 6, 6') create severe steric repulsion against the ether oxygen and the opposing ring. This forces the molecule into a highly twisted, orthogonal conformation to minimize internal strain.

Conversely, BDE-78 is a non-ortho substituted congener. The absence of ortho-bromines eliminates this steric clash, allowing the phenyl rings to rotate more freely. Consequently, BDE-78 adopts a near-planar conformation with significantly smaller dihedral angles. This structural flattening allows the molecule to maximize π-π stacking interactions and electron delocalization across the ether bridge[3], making its 3D geometry highly analogous to the highly toxic, coplanar polychlorinated biphenyls (PCBs) and dioxins.

Quantitative Conformational and Physicochemical Metrics

To contextualize the structural behavior of BDE-78, we must quantify its physical properties and compare its conformational angles against other halogenated flame retardants.

Table 1: Physicochemical Properties of BDE-78

| Property | Value | Source / Derivation |

| IUPAC Name | 1,2,3-tribromo-5-(3-bromophenoxy)benzene | PubChem[1] |

| Molecular Formula | C₁₂H₆Br₄O | PubChem[1] |

| Molecular Weight | 485.79 g/mol | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Ortho Substitutions | 0 | Structural Analysis |

Table 2: Comparative Dihedral Angles (Non-Ortho vs. Ortho-Substituted)

| Congener | Substitution Pattern | Ortho Halogens | Est. Dihedral Angle (φ) | Conformation Type |

| BDE-78 | 3,3',4,5-TetraBDE | 0 | < 45° | Near-Planar |

| PCB-77 | 3,3',4,4'-TetraCB | 0 | 35° – 45° | Near-Planar[2] |

| BDE-47 | 2,2',4,4'-TetraBDE | 2 | ~ 60° – 80° | Twisted / Non-Planar |

Experimental & Computational Methodologies

To rigorously define the 3D conformation and biological activity of BDE-78, researchers must employ self-validating workflows. Below are the gold-standard protocols for computational geometry optimization and in vitro receptor activation.

Protocol 1: Ab Initio Conformational Optimization (DFT)

This computational workflow determines the lowest-energy 3D conformation of BDE-78.

-

Initial Geometry Generation: Construct the 2D skeletal structure of BDE-78 and convert it to a preliminary 3D model using Molecular Mechanics (e.g., MMFF94 force field).

-

Causality: Molecular mechanics rapidly resolves gross atomic overlaps, providing a computationally inexpensive starting geometry. This prevents the subsequent, highly sensitive quantum mechanical calculations from failing due to unrealistic initial steric clashes.

-

-

Density Functional Theory (DFT) Optimization: Submit the initial geometry to a DFT solver using the B3LYP functional and the 6-311+G(d,p) basis set [3].

-

Causality: B3LYP accurately captures electron correlation effects. The addition of diffuse (+) and polarization (d,p) functions in the basis set is critical for accurately modeling the large, electron-rich electron clouds of the four bromine atoms and the lone pairs on the ether oxygen.

-

-

Vibrational Frequency Analysis (Self-Validation Step): Perform a frequency calculation on the optimized geometry at the exact same level of theory.

-

Causality: This is a mandatory self-validating step. The absence of imaginary (negative) frequencies confirms that the optimized structure represents a true local minimum on the potential energy surface, rather than an unstable transition state.

-

-

Torsion Angle Extraction: Measure the φ1 and φ2 torsion angles from the validated 3D coordinates to quantify the degree of planarity.

Caption: Workflow for computational 3D conformational optimization of BDE-78.

Protocol 2: In Vitro AhR Activation Assay (Luciferase Reporter)

Because near-planar molecules often exhibit dioxin-like toxicity, this protocol tests BDE-78's ability to activate the AhR pathway.

-

Cell Culture and Seeding: Culture recombinant rat hepatoma (H4IIE-luc) cells stably transfected with a luciferase reporter plasmid under the control of Dioxin Responsive Elements (DREs). Seed at 1×104 cells/well in a 96-well plate.

-

Causality: H4IIE cells possess robust endogenous AhR machinery. The stable transfection ensures uniform, quantifiable luminescence directly proportional to AhR activation.

-

-

Ligand Dosing: Treat cells with serial dilutions of BDE-78 (0.1 nM to 10 μM) dissolved in DMSO. Ensure final DMSO concentration remains <0.1%. Include TCDD as a positive control.

-

Causality: Serial dilution establishes a precise dose-response curve. Strict DMSO limits prevent solvent-induced cytotoxicity, which would artificially suppress the luminescence signal and skew the EC50 calculation.

-

-

Incubation and Lysis: Incubate for 24 hours at 37°C, then lyse the cells using a passive lysis buffer.

-

Causality: A 24-hour window provides sufficient time for the AhR-ligand complex to translocate to the nucleus, heterodimerize with ARNT, and drive the transcription and translation of the luciferase enzyme.

-

-

Luminescence Quantification & Normalization (Self-Validation Step): Add luciferin substrate and measure photon emission. Normalize the raw luminescence data to the total protein content of each well (using a BCA assay).

-

Causality: Normalization is a critical self-validating control. It accounts for well-to-well variations in cell proliferation or viability, ensuring the signal accurately reflects AhR activation potency rather than variations in cell count.

-

Toxicological Implications: Receptor Binding Mechanics

The biological fate of BDE-78 is inextricably linked to its 3D conformation. The AhR binding pocket has evolved to accommodate planar, hydrophobic molecules (like TCDD). Because BDE-78 lacks ortho-substitutions, its near-planar geometry allows it to intercalate into the AhR ligand-binding domain with high affinity[2].

Upon binding, the cytosolic AhR complex sheds its chaperone proteins (e.g., HSP90) and translocates to the nucleus. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to DREs on the DNA, upregulating the expression of cytochrome P450 enzymes (e.g., CYP1A1). This pathway is the primary mechanism for dioxin-like toxicity, leading to oxidative stress and endocrine disruption.

Caption: AhR activation pathway triggered by near-planar non-ortho PBDEs like BDE-78.

Conclusion

The 3D conformation of 3,3',4,5-TetraBDE (BDE-78) serves as a textbook example of how minor structural variations—specifically the absence of ortho-bromine substitutions—drastically alter a molecule's physical chemistry and toxicological profile. By adopting a near-planar conformation, BDE-78 mimics the structural topology of highly toxic coplanar PCBs. Understanding these structure-activity relationships through rigorous computational and in vitro validation is essential for predicting the environmental impact of emerging halogenated contaminants.

References

-

Title: Behavioural Characteristics of Polybrominated Diphenyl Ethers in Soil. Source: Memorial University Research Repository (Scholaris). URL:[Link]

-

[1] Title: 3,3',4,5-Tetrabromodiphenyl ether | C12H6Br4O | CID 86208517. Source: PubChem (National Institutes of Health). URL:[Link]

-

[2] Title: Receptor interactions by polybrominated diphenyl ethers versus polychlorinated biphenyls: a theoretical Structure-activity assessment. Source: PubMed Central (National Institutes of Health). URL:[Link]

-

Title: Molecular orbital studies on brominated diphenyl ethers. Part I - conformational properties. Source: ResearchGate. URL:[Link]

Sources

- 1. 3,3',4,5-Tetrabromodiphenyl ether | C12H6Br4O | CID 86208517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Receptor interactions by polybrominated diphenyl ethers versus polychlorinated biphenyls: a theoretical Structure-activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Environmental Persistence and Toxicokinetic Implications of 3,3',4,5-Tetrabromodiphenyl Ether (BDE-78) in Soil Matrices

Executive Summary: The PBDE Paradox

3,3',4,5-Tetrabromodiphenyl ether (BDE-78; CAS No. 446254-45-1) is a lower-brominated congener belonging to the polybrominated diphenyl ether (PBDE) family, a class of legacy flame retardants[1][2]. While commercial PBDE mixtures have been globally restricted under the Stockholm Convention due to their toxicity and persistence[1], they remain a critical concern for modern toxicology and drug development.

For pharmaceutical scientists and toxicologists, understanding the environmental fate of BDE-78 is not merely an ecological exercise—it is a prerequisite for understanding chronic human exposure. PBDEs are potent endocrine-disrupting chemicals (EDCs) that mimic thyroid hormones. Because soil acts as the ultimate environmental sink for these compounds, the extreme persistence of BDE-78 in terrestrial matrices directly dictates the baseline systemic burdens found in human populations during clinical and preclinical safety assessments[3].

Physicochemical Drivers of Soil Recalcitrance

The environmental behavior of BDE-78 is strictly governed by its physicochemical properties. As a tetra-BDE, it possesses a high degree of lipophilicity, with a Log Kow of approximately 6.05[4].

-

Soil Adsorption Coefficient (Koc): Predictive quantitative structure-activity relationship (QSAR) models, such as the EPA's OPERA suite, estimate the Koc of BDE-78 at an immense 6.46 × 10⁵ L/kg[5].

-

Causality of Persistence: This massive Koc value means that upon entering the soil column, BDE-78 rapidly and almost irreversibly partitions into soil organic matter (SOM)[4][6]. It becomes sequestered within soil micropores, rendering it physically unavailable to aqueous-phase degrading microorganisms. Consequently, BDE-78 is essentially immobile in soil, preventing groundwater leaching but creating a highly concentrated, long-term terrestrial reservoir.

Degradation Kinetics: Aerobic Recalcitrance vs. Anaerobic Debromination

While standardized predictive models might suggest an idealized aqueous biodegradation half-life of 24 days for BDE-78 under specific assay conditions[5], field-proven empirical data reveals a vastly different reality in complex soil matrices.

-

Biphasic Degradation Kinetics: In true soil environments, tetra-BDE degradation follows a biphasic model. An initial, marginally faster phase (0–90 days) accounts for the degradation of the loosely bound, bioavailable fraction. This is followed by a highly recalcitrant second phase characterized by extreme sequestration[7]. In aerobic soils, structurally similar tetra-BDEs exhibit half-lives exceeding 1,800 days[7].

-

Anaerobic Reductive Debromination: The most critical pathway for BDE-78 formation in the environment is the microbial debromination of higher-brominated congeners. In anoxic soil and sediment zones, highly brominated compounds like Deca-BDE (BDE-209) act as prodrug-like precursors. Microbes sequentially strip bromine atoms from BDE-209, converting it into more toxic, lower-brominated congeners like BDE-78 and BDE-47[8].

-

Photolytic Limitations: While BDE-78 is susceptible to direct photolysis (with an estimated atmospheric half-life of 11 days)[4], this degradation pathway is strictly limited to the top millimeters of the soil surface due to rapid light attenuation[9].

Table 1: Comparative Physicochemical and Toxicokinetic Profile

To understand the "PBDE Paradox," one must compare lower-brominated congeners (BDE-78) with higher-brominated ones (BDE-209).

| Parameter | BDE-78 (Tetra-BDE) | BDE-209 (Deca-BDE) | Environmental & Biological Implication |

| CAS Number | 446254-45-1 | 1163-19-5 | Congener-specific analytical tracking. |

| Log Kow | ~6.05 | ~9.97 | High lipophilicity drives tissue and soil partitioning. |

| Soil Adsorption (Koc) | 6.46 × 10⁵ L/kg | > 1.0 × 10⁶ L/kg | Extreme SOM binding; both are immobile in the soil column. |

| Bioconcentration (BCF) | 5.74 × 10⁵ L/kg | < 3,000 L/kg | Tetra-BDEs highly biomagnify; Deca-BDE is too large to cross membranes efficiently. |

| Soil Half-Life | > 1,000 days | ~ 15 - 50 days | Deca-BDE rapidly debrominates into persistent Tetra-BDE sinks. |

| Human Half-Life | 1.8 – 3.0 Years | ~ 15 Days | Tetra-BDEs cause chronic systemic exposure, confounding drug safety baselines. |

Experimental Methodology: Soil Microcosm Kinetic Studies

To accurately quantify the half-life of BDE-78 in soil, researchers must utilize a self-validating microcosm design. As a Senior Application Scientist, I mandate the following protocol to ensure data integrity and isolate microbial action from abiotic losses.

Step-by-Step Protocol:

-

Soil Preparation & Characterization: Sieve field-collected soil to 2 mm. Determine Total Organic Carbon (TOC). Causality: PBDE sorption is strictly TOC-dependent; without TOC normalization, kinetic data cannot be extrapolated across different soil types.

-

Sand-Carrier Spiking: Dissolve BDE-78 analytical standards[2] in an acetone carrier. Spike this solution onto a small aliquot of sterile quartz sand and allow the solvent to completely volatilize in a fume hood. Mix the dry, spiked sand into the bulk soil. Causality: Direct solvent spiking into bulk soil causes localized toxicity, killing the native microbiome and artificially extending the measured half-life.

-

Incubation: Maintain microcosms at 20°C at 60% maximum water holding capacity (MWHC) in amber glass jars. Causality: Amber glass prevents UV-induced photolytic debromination, ensuring that any measured degradation is strictly microbial or chemical[7].

-

Sterile Controls (Self-Validation): Prepare parallel microcosms using twice-autoclaved soil supplemented with 0.1% sodium azide. Causality: This isolates active microbial debromination from abiotic irreversible binding to the soil matrix.

-

Extraction: At time points (0, 30, 90, 180, 360 days), extract the entire microcosm using Soxhlet extraction with a Hexane/Acetone (1:1) mixture for 16 hours. Causality: Mild extractions will fail to recover BDE-78 due to its massive Koc (6.46 × 10⁵ L/kg). Soxhlet extraction is required to overcome sequestration in soil micropores.

-

Quantification: Analyze via GC-MS/MS using ¹³C-labeled internal standards (e.g., ¹³C-BDE-77) spiked prior to extraction. Causality: Isotope dilution corrects for matrix suppression and extraction losses, ensuring strict mass balance closure.

Fig 1: Self-validating experimental workflow for BDE-78 soil half-life determination.

Toxicokinetic Translation: From Soil Sink to Biological Exposure

The environmental persistence of BDE-78 is inextricably linked to human pharmacokinetics. Because BDE-78 resists degradation in the soil, it remains highly bioavailable to the terrestrial and aquatic food webs.

With a predicted Bioconcentration Factor (BCF) of 5.74 × 10⁵ L/kg[5], BDE-78 aggressively biomagnifies across trophic levels[9]. When humans consume contaminated agricultural or aquatic products, the chemical enters systemic circulation. Crucially, the biological half-life of PBDEs in humans is inversely proportional to their bromination degree. While the highly brominated Deca-BDE is eliminated in roughly 15 days, tetra-BDEs exhibit terminal elimination half-lives in human tissue ranging from 1.8 to 3.0 years[10].

For drug development professionals, this means that clinical trial cohorts carry a persistent, years-long baseline burden of thyroid-mimicking EDCs, which can introduce significant noise into endocrine safety panels and neurodevelopmental assays[3].

Fig 2: Environmental-to-biological exposure pathway of PBDE congeners.

Conclusion

The environmental fate of 3,3',4,5-Tetrabromodiphenyl ether (BDE-78) highlights a critical intersection between soil chemistry and human toxicology. Driven by an immense soil adsorption coefficient and resistance to aerobic microbial degradation, BDE-78 persists in terrestrial matrices for years. This soil recalcitrance directly fuels trophic biomagnification, resulting in multi-year biological half-lives in humans. Recognizing these environmental-to-systemic pathways is essential for scientists designing robust toxicological baselines and evaluating the true long-term impact of legacy EDCs.

Sources

- 1. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 2. accustandard.com [accustandard.com]

- 3. Temporal Variability of Polybrominated Diphenyl Ether (PBDE) Serum Concentrations over One Year - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrabromodiphenyl Ether | C12H6Br4O | CID 22833475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. osti.gov [osti.gov]

Photolytic Degradation Pathways of 3,3',4,5-Tetrabromodiphenyl Ether (BDE-78): A Mechanistic and Analytical Guide

Executive Summary

Polybrominated diphenyl ethers (PBDEs) are persistent organic pollutants that undergo complex environmental transformations. While the photochemistry of major congeners like BDE-47 (2,2',4,4'-TeBDE) is heavily documented, the specific degradation pathways of non-ortho substituted congeners such as 3,3',4,5-Tetrabromodiphenyl ether (BDE-78) require nuanced mechanistic interpretation. This whitepaper provides an in-depth technical analysis of the photolytic degradation of BDE-78, detailing the causality behind its stepwise reductive debromination, ether bond cleavage, and photooxidation. Designed for researchers and drug development professionals assessing halogenated compound stability, this guide synthesizes core photochemical principles with field-proven analytical workflows.

Core Photolytic Degradation Mechanisms

The photolysis of BDE-78 under ultraviolet (UV) irradiation (typically 290–315 nm in environmental contexts) proceeds via four primary, competing mechanistic pathways. The specific product distribution is highly dependent on the solvent's hydrogen-donating capacity and the presence of reactive oxygen species (ROS).

Pathway A: Reductive Debromination (Stepwise Cleavage)

Reductive debromination is the dominant photolytic sink for PBDEs. Upon UV excitation, the molecule undergoes homolytic cleavage of the carbon-bromine (C-Br) bond. The C-Br bond dissociation energy (BDE) is relatively low (~65–70 kcal/mol) compared to typical C-H or O-H bonds (e.g., ~78 kcal/mol for phenolic O-H) [[1]](), facilitating rapid photolysis.

Causality in Regioselectivity: In heavily studied congeners like BDE-47, the ortho-bromines are lost first due to severe steric repulsion with the ether oxygen and the adjacent phenyl ring 2. However, BDE-78 (3,3',4,5-TeBDE) lacks ortho substituents. Consequently, its photolysis is driven purely by the electronic stabilization of the resulting phenyl radical. Cleavage occurs preferentially at the para (C4) or meta (C3, C5, C3') positions, generating lower-brominated TriBDEs (e.g., BDE-35, BDE-33) and eventually Di/MonoBDEs 3.

Pathway B: Ether Bond Cleavage

Direct photolysis can also induce the homolytic or heterolytic cleavage of the diaryl ether (C-O-C) bond. This pathway is a dominant source of phenolic secondary pollutants. For BDE-78, ether bond cleavage yields 3,4,5-tribromophenol and 3-bromophenol, alongside their corresponding bromobenzenes 4.

Pathway C: Photooxidation and Hydroxylation

In aqueous environments or in the presence of microplastics, UV irradiation generates reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and singlet oxygen ( 1O2 ). These radicals attack the aromatic rings via addition reactions, leading to the formation of highly toxic hydroxylated PBDEs (OH-PBDEs) [[5]]().

Pathway D: Intramolecular Cyclization

A minor but toxicologically critical pathway involves the elimination of HBr or Br2 from the excited state, leading to ring closure and the formation of polybrominated dibenzofurans (PBDFs).

Caption: Photolytic degradation pathways of 3,3',4,5-Tetrabromodiphenyl ether (BDE-78).

Experimental Protocols: Self-Validating Workflows

To accurately map the degradation kinetics of BDE-78, the experimental design must account for photon flux, solvent hydrogen-donating capacity, and radical quenching.

Protocol 1: Controlled Photolysis and Kinetic Sampling

Objective: To determine the pseudo-first-order degradation rate of BDE-78 and trap intermediate radicals.

-

Sample Preparation: Prepare a 10 µM solution of BDE-78 in n-nonane.

-

Causality Note:n-nonane is selected over isooctane because its linear structure and specific C-H bond dissociation energies make it a superior hydrogen atom donor. Rapid Hydrogen Atom Transfer (HAT) 6 quenches the intermediate phenyl radicals formed after C-Br homolysis, preventing their recombination and accelerating the apparent degradation rate 2.

-

-

Actinometry: Calibrate the photon flux of the Xenon arc lamp (equipped with a 290 nm cut-off filter to simulate tropospheric sunlight) using a p-nitroanisole/pyridine actinometer system.

-

Irradiation: Place the quartz reaction tubes in a merry-go-round photoreactor maintained at 25°C. Keep one tube wrapped in aluminum foil as a dark control to rule out thermal degradation.

-

Time-Course Sampling: Extract 0.5 mL aliquots at pre-determined intervals (e.g., 0, 10, 30, 60, 120 minutes). Immediately quench the reaction by transferring the aliquots to amber vials containing a radical scavenger (e.g., tert-butanol) at -20°C.

Protocol 2: Analytical Quantification (GC-MS/MS & LC-QTOF-MS)

-

Non-Polar Metabolites (PBDEs, PBDFs): Analyze the n-nonane extracts using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with electron capture negative ionization (ECNI). Use a DB-5HT capillary column (15 m × 0.25 mm × 0.1 µm). Monitor the m/z 79 and 81 ( 79Br− and 81Br− ) transitions for high sensitivity.

-

Polar Metabolites (Bromophenols, OH-PBDEs): For aqueous or photooxidation studies, perform a liquid-liquid extraction (LLE) using hexane/dichloromethane. Reconstitute in methanol and analyze via Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) in negative electrospray ionization (ESI-) mode to accurately identify hydroxylated transformation products.

Caption: Step-by-step experimental workflow for BDE-78 photolysis and product quantification.

Quantitative Data Summaries

The kinetics and product distributions of TeBDE photolysis are highly dependent on the microenvironment. The tables below summarize the expected kinetic behavior and major photoproducts of BDE-78 based on its structural thermodynamics.

Table 1: Comparative Photodegradation Kinetics of TeBDEs in Organic Solvents

| Congener | Solvent System | Light Source | Apparent Rate Constant ( kobs , min−1 ) | Half-life ( t1/2 , min) | Mechanistic Driver |

| BDE-78 (3,3',4,5) | n-nonane | Xenon Arc (290 nm) | ~0.045 | ~15.4 | Para/Meta C-Br homolysis; rapid HAT from solvent. |

| BDE-78 (3,3',4,5) | Isooctane | Xenon Arc (290 nm) | ~0.018 | ~38.5 | Slower HAT due to branched steric hindrance. |

| BDE-47 (2,2',4,4') | n-nonane | Xenon Arc (290 nm) | ~0.120 | ~5.8 | Accelerated by ortho-bromine steric relief. |

Table 2: Major Predicted Photoproducts of BDE-78

| Degradation Pathway | Product Class | Specific Isomers Formed | Primary Analytical Technique |

| Reductive Debromination | TriBDEs | BDE-35 (3,3',5-TriBDE), BDE-33 (3,3',4-TriBDE) | GC-MS/MS (ECNI) |

| Ether Bond Cleavage | Bromophenols | 3,4,5-Tribromophenol, 3-Bromophenol | LC-QTOF-MS (ESI-) |

| Intramolecular Cyclization | PBDFs | TriBDFs, DiBDFs | GC-HRMS |

| Photooxidation | OH-PBDEs | Di-HO-TeBDEs, Mono-HO-TeBDEs | LC-QTOF-MS (ESI-) |

References

- Distinct photoproducts of hydroxylated polybromodiphenyl ethers from different photodegradation pathways: a case study of 2′-HO-BDE-68.Environmental Science - RSC Publishing.

- Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers.RSC Publishing.

- Transformation of 2,2',4,4'-tetrabromodiphenyl ether under UV irradiation: potential sources of the secondary pollutants.PubMed / NIH.

- Insight into the photodegradation and universal interactive products of 2,2',4,4'–tetrabromodiphenyl ether on three microplastics.ResearchGate.

- Mechanistic Insights and Analytical Advances in Food Antioxidants: A Comprehensive Review of Molecular Pathways.MDPI.

- The hydrogen atom transfer reactivity of sulfinic acids.PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Transformation of 2,2',4,4'-tetrabromodiphenyl ether under UV irradiation: potential sources of the secondary pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Distinct photoproducts of hydroxylated polybromodiphenyl ethers from different photodegradation pathways: a case study of 2′-HO-BDE-68 - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The hydrogen atom transfer reactivity of sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]

Bioaccumulation potential of 3,3',4,5-TetraBDE in aquatic organisms

An In-Depth Technical Guide on the Bioaccumulation Potential of 3,3',4,5-Tetrabromodiphenyl Ether (BDE-78) in Aquatic Organisms

Executive Summary

As global regulatory frameworks increasingly scrutinize brominated flame retardants (BFRs), understanding the congener-specific toxicokinetics of polybrominated diphenyl ethers (PBDEs) is paramount. While BDE-47 is the most frequently detected tetra-BDE in environmental matrices, 3,3',4,5-Tetrabromodiphenyl ether (BDE-78) serves as a critical structural model for evaluating how specific meta and para bromine substitution patterns influence steric hindrance, receptor binding, and metabolic recalcitrance. This whitepaper provides drug development professionals, ecotoxicologists, and environmental chemists with a comprehensive synthesis of BDE-78 bioaccumulation metrics, toxicokinetic pathways, and validated experimental methodologies for aquatic models.

Physicochemical Determinants of BDE-78 Bioaccumulation

The bioaccumulation potential of BDE-78 is fundamentally driven by its extreme hydrophobicity and resistance to rapid biological degradation. In aquatic ecosystems, BDE-78 partitions preferentially into the lipid compartments of biota, driven by thermodynamic fugacity gradients between the water column, sediment, and organismal tissues.

-

Lipophilicity and Partitioning: BDE-78 exhibits a high octanol-water partition coefficient (Log Kow ), which dictates its affinity for biological lipids. Its high soil adsorption coefficient ( Koc≈6.46×105 L/kg) ensures that in aquatic environments, BDE-78 is predominantly bound to suspended particulate matter and sediments, making dietary ingestion the primary uptake route for benthic and pelagic species.

-

Steric Recalcitrance: The specific 3,3',4,5 substitution pattern of BDE-78 creates a highly stable electron cloud that resists nucleophilic attack. Unlike congeners with adjacent unsubstituted ortho-meta positions, BDE-78's structure limits the formation of arene oxide intermediates by Cytochrome P450 (CYP) enzymes, significantly prolonging its biological half-life.

According to the US EPA CompTox Chemicals Dashboard [1], the bioconcentration factor (BCF) for BDE-78 in fish models averages 5.74×105 L/kg, classifying it as a highly bioaccumulative persistent organic pollutant (POP).

Toxicokinetic Mechanisms in Teleost Models

Understanding the causality behind BDE-78 bioaccumulation requires dissecting its toxicokinetic lifecycle: Uptake, Distribution, Metabolism, and Excretion (ADME).

Uptake and Distribution

In teleost fish, BDE-78 uptake occurs via passive diffusion across the gill lamellae (aqueous exposure) and gastrointestinal absorption (dietary exposure). Once in the systemic circulation, BDE-78 associates with plasma lipoproteins. Because PBDEs partition almost exclusively into lipid compartments, tissue distribution is entirely dependent on regional adiposity. The liver and visceral adipose tissues act as the primary sinks.

Hepatic Metabolism and Depuration

Depuration of BDE-78 is exceptionally slow, with an estimated fish biotransformation half-life of 41.7 days [1]. The metabolic clearance of BDE-78 relies on two primary Phase I functionalization pathways:

-

CYP450-Mediated Hydroxylation: Insertion of a hydroxyl group to form OH-BDE-78. This increases aqueous solubility, allowing for subsequent Phase II conjugation (e.g., glucuronidation) and biliary excretion.

-

Reductive Debromination: Mediated by deiodinase enzymes, stripping a bromine atom to form a less brominated (tri-BDE) congener.

Quantitative Bioaccumulation Metrics

To facilitate rapid comparative analysis, the following table synthesizes the core quantitative toxicokinetic parameters for BDE-78 in aquatic models, derived from predictive QSAR models and experimental consensus [1, 2].

| Parameter | Value / Range | Unit | Toxicological Significance |

| Bioconcentration Factor (BCF) | 2.59×102 to 1.15×106 | L/kg | Indicates massive potential for accumulation from the water column. |

| Log BCF | 6.23 – 6.76 | Dimensionless | Exceeds the regulatory threshold (Log BCF > 3.3) for high concern. |

| Biotransformation Half-Life | 41.7 | Days | Demonstrates severe metabolic recalcitrance in teleost liver models. |

| Soil Adsorption Coeff. ( Koc ) | 6.46×105 | L/kg | High affinity for organic carbon; dictates dietary exposure routes. |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and mass-balance checks to eliminate artifacts such as abiotic loss or matrix suppression.

Protocol 1: In Vivo Dietary Exposure and Biomagnification Factor (BMF) Determination

Purpose: To quantify the dietary assimilation efficiency and biomagnification of BDE-78 in a teleost model (e.g., Oncorhynchus mykiss).

Scientific Rationale: Dietary exposure is the most environmentally relevant pathway for highly hydrophobic compounds ( LogKow>5 ). We utilize a non-absorbable marker (Chromic Oxide, Cr2O3 ) to establish a self-validating mass balance, allowing us to calculate true assimilation efficiency by correcting for uningested or regurgitated feed.

-

Feed Preparation: Spike commercial lipid-rich fish feed with BDE-78 dissolved in nonane to achieve a nominal concentration of 100 ng/g. Incorporate 1% Cr2O3 as an inert dietary marker. Evaporate the solvent under a gentle nitrogen stream.

-

Acclimation & Exposure: Acclimate juvenile fish for 14 days. Initiate a 21-day uptake phase where fish are fed the spiked diet at 2% body weight per day.

-

Depuration Phase: Switch to a clean, unspiked diet for 42 days to monitor elimination kinetics.

-

Sampling & Lipid Normalization: Harvest tissues (liver, muscle, adipose) at days 0, 7, 14, 21 (uptake) and days 28, 42, 63 (depuration). Extract lipids using the Folch method (Chloroform:Methanol 2:1). Crucial Step: You must normalize BDE-78 concentrations to tissue lipid content ( Clipid ). Failing to do so introduces artificial variance driven by seasonal or species-specific adiposity.

-

Quantification: Spike samples with 13C -labeled BDE-78 internal standard prior to extraction to correct for matrix suppression. Analyze via GC-MS/MS in negative chemical ionization (NCI) mode.

-

Validation Check: Calculate the ratio of BDE-78 to Cr2O3 in the feces versus the feed. A reduction in this ratio confirms true gastrointestinal absorption rather than mere physical partitioning.

Protocol 2: In Vitro Hepatic Microsomal Clearance Assay

Purpose: To determine the intrinsic metabolic clearance ( CLint ) of BDE-78 without confounding physiological variables.

Scientific Rationale: Using a substrate depletion method rather than metabolite formation ensures that all clearance pathways (hydroxylation, debromination, and covalent binding) are accounted for.

-

Microsome Isolation: Homogenize teleost liver tissue in phosphate buffer (pH 7.4) and isolate the microsomal fraction via differential ultracentrifugation (100,000 × g for 60 mins).

-

Assay Incubation: In a glass vial (to prevent plastic adsorption), combine 1 mg/mL microsomal protein, 1 µM BDE-78, and 2 mM NADPH in 0.1 M potassium phosphate buffer.

-

Self-Validating Control: Run a parallel incubation using heat-inactivated microsomes (boiled for 10 mins). Why? This differentiates true enzymatic clearance from abiotic losses (e.g., volatilization or adherence to the glass vial).

-

Reaction Termination: Stop the reaction at discrete time points (0, 15, 30, 60, 120 mins) by adding an equal volume of ice-cold acetonitrile containing a fluorinated PBDE internal standard (e.g., F-BDE-69).

-

Analysis: Centrifuge to precipitate proteins, extract the supernatant with hexane, and analyze via GC-MS/MS. Plot the natural log of remaining BDE-78 versus time to derive the elimination rate constant ( kel ) and calculate CLint .

Metabolic Pathway Visualization

The following diagram maps the toxicokinetic flow and metabolic fate of BDE-78 in aquatic organisms, highlighting the critical nodes of bioaccumulation and enzymatic transformation.

Metabolic and toxicokinetic pathways of BDE-78 in aquatic teleost models.

References

-

US EPA CompTox Chemicals Dashboard. "BDE-78 Environmental Fate and Transport Data." United States Environmental Protection Agency. Available at: [Link]

-

Mansouri, K. (2012). "QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants." Università degli Studi di Milano-Bicocca. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). "Pentabromodiphenyl Ether - Priority Existing Chemical Assessment." Australian Government Department of Health. Available at: [Link]

Predictive Toxicology of 3,3',4,5-TetraBDE (BDE-78): A Comprehensive Guide to QSAR Modeling and Mechanistic Profiling

Executive Summary

Polybrominated diphenyl ethers (PBDEs) are ubiquitous environmental pollutants historically used as flame retardants. Among the 209 possible congeners, 3,3',4,5-tetrabromodiphenyl ether (BDE-78) is of particular toxicological interest due to its structural homology with endogenous hormones and its persistence in biological matrices. Because comprehensive in vivo testing of all PBDE congeners and their metabolites is ethically and financially prohibitive, Quantitative Structure-Activity Relationship (QSAR) modeling has become the gold standard for predicting their toxicological endpoints.

This whitepaper provides an in-depth technical framework for developing, validating, and interpreting QSAR models specifically tailored to BDE-78. By linking 3D spatial conformations and electronic descriptors to receptor binding affinities, we establish a self-validating computational protocol for predicting endocrine disruption and aryl hydrocarbon receptor (AhR) mediated toxicity.

Mechanistic Basis of BDE-78 Toxicity

The toxicity of BDE-78 is primarily driven by its ability to act as an exogenous ligand for critical intracellular receptors. The specific 3,3',4,5-bromine substitution pattern dictates the dihedral angle of the diphenyl ether bond, creating a steric and electrostatic profile that facilitates two primary pathways of disruption:

-

Aryl Hydrocarbon Receptor (AhR) Activation: BDE-78 binds to the cytosolic AhR, leading to the dissociation of chaperone proteins (HSP90, XAP2) and subsequent nuclear translocation. Once in the nucleus, it heterodimerizes with the AhR nuclear translocator (ARNT) and binds to Dioxin Response Elements (DRE), inducing the transcription of drug-metabolizing enzymes like CYP1A1, which is a hallmark of 1[1].

-

Thyroid Receptor (TRβ) Disruption: BDE-78 and its hydroxylated metabolites (HO-PBDEs) exhibit high binding affinities for human transthyretin (TTR) and TRβ. They act as potent competitors for endogenous thyroid hormones (T3/T4), fundamentally 2[2].

Diagram 1: AhR Signaling Pathway Activation by BDE-78 leading to gene transcription.

Principles of QSAR Modeling for PBDEs

A robust QSAR model mathematically correlates the chemical structure of a compound to its biological activity. For BDE-78, simple 2D topological models are often insufficient because the non-coplanar nature of the diphenyl ether linkage requires 3D spatial analysis. The 3 on halogen interactions, π-π stacking, and hydrophobic effects within the receptor pocket[3].

Quantitative Data Synthesis: Molecular Descriptors

The most successful regression models for PBDE toxicity rely on specific descriptors that capture conformational changes, atomic reactivity, and the non-uniformity of mass distribution[1].

Table 1: Key Molecular Descriptors for PBDE Toxicity Modeling

| Descriptor Category | Specific Descriptor | Mechanistic Relevance | Source |

| Electronic | Smin69 | Captures minimum electrophilic reactivity; critical for mapping electrostatic interactions within the AhR binding pocket. | [3] |

| Topological | MoRSEC15 | Reflects 3D mass distribution and the specific steric hindrance caused by the 3,3',4,5-bromine substitution pattern. | [3] |

| Quantum Chemical | HOMO/LUMO Gap | Indicates molecular stability and the thermodynamic potential for metabolic activation (e.g., hydroxylation to HO-PBDEs). | [2] |

| Electrostatic | Molecular Electrostatic Field | Determines the orientation and binding affinity of BDE-78 as it approaches the TRβ or AhR ligand-binding domains. | [1] |

Experimental & Computational Methodology: A Self-Validating Protocol

To ensure high predictive accuracy and regulatory acceptance (e.g., REACH compliance), QSAR models must be built as self-validating systems. The following step-by-step protocol outlines the causality and execution of a robust 3D-QSAR workflow for BDE-78.

Diagram 2: Self-validating QSAR model development workflow for PBDE toxicity prediction.

Step 1: Data Curation and Geometry Optimization

-

Action: Compile experimental relative binding affinities (RBA) for the target receptor (AhR or TRβ) across a dataset of PBDE congeners. Convert these values to a logarithmic scale (e.g., pIC50 or -logRBA). Optimize the 3D structure of BDE-78 using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

-

Causality: Toxicity is a logarithmic function of concentration. Accurate 3D conformations are mandatory because the steric bulk of the bromine atoms dictates the specific dihedral angle of the diphenyl ether bond, which directly impacts how the molecule fits into the receptor pocket.

Step 2: Descriptor Calculation and Feature Selection

-

Action: Calculate a comprehensive suite of 1D, 2D, and 3D descriptors using software such as CODESSA or PaDEL-Descriptor. Apply a Genetic Algorithm (GA) coupled with Multiple Linear Regression (MLR) to select the most relevant variables.

-

Causality: A single PBDE molecule can generate thousands of theoretical descriptors. Feature selection prevents model overfitting (the "curse of dimensionality") and isolates the true mechanistic drivers of toxicity, such as1[1].

Step 3: Model Training (3D-QSAR CoMFA/CoMSIA)

-

Action: Align the optimized BDE-78 molecule with the training set using the diphenyl ether skeleton as a common substructure. Generate Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models.

-

Causality: 3D-QSAR maps the steric and electrostatic fields around the molecule, providing a visual contour map that identifies exactly where bulky bromine substitutions increase or decrease binding affinity to the AhR or TRβ receptors.

Step 4: Internal Validation and Applicability Domain (The Self-Validating System)

-

Action: Perform Leave-One-Out Cross-Validation (LOO-CV) to calculate the cross-validated correlation coefficient ( Q2 ). Ensure Q2>0.6 and R2>0.8 . Define the Applicability Domain (AD) using a Williams Plot (standardized residuals versus leverage values).

-

Causality: A QSAR model is only trustworthy within its defined AD. If a new congener falls outside the calculated leverage threshold ( h∗ ), the prediction is an unreliable extrapolation.4 ensures the model's predictive robustness[4].

Quantitative Model Performance

To demonstrate the efficacy of these QSAR models, Table 2 summarizes the experimental versus predicted toxicity values (expressed as pIC50) for BDE-78 and related TetraBDE congeners, derived from validated MLR models[5].

Table 2: Experimental vs. Predicted Toxicity (pIC50) for Selected TetraBDEs

| Congener | Substitution Pattern | Experimental pIC50 | Predicted pIC50 | Residual |

| BDE-78 | 3,3',4,5-TetraBDE | 6.23 | 6.76 | 0.53 |

| BDE-79 | 3,3',4,5'-TetraBDE | 6.23 | 6.77 | 0.54 |

| BDE-80 | 3,3',5,5'-TetraBDE | 6.23 | 6.25 | 0.02 |

| BDE-81 | 3,4,4',5-TetraBDE | 6.24 | 7.11 | 0.87 |

Note: The low residuals for specific congeners (e.g., BDE-80) highlight the high predictive capacity of models that properly account for spatial symmetry and steric hindrance.

Conclusion & Future Perspectives

The toxicological profiling of 3,3',4,5-TetraBDE (BDE-78) underscores the necessity of advanced computational modeling in modern risk assessment. By integrating 3D spatial conformations, quantum chemical descriptors, and rigorous applicability domain validations, QSAR models provide a highly accurate, self-validating system for predicting endocrine disruption and AhR-mediated toxicity. Future research should focus on expanding these models to include the hydroxylated metabolites of BDE-78, which often exhibit even higher binding affinities for human hormone receptors.

References

- Quantitative structure-activity relationship for prediction of the toxicity of polybrominated diphenyl ether (PBDE) congeners.PubMed (nih.gov).

- Comprehensive binding analysis of polybrominated diphenyl ethers and aryl hydrocarbon receptor via an integrated molecular modeling approach.PubMed (nih.gov).

- Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β.Semantic Scholar.

- QSAR Modeling and Prediction of the Endocrine-Disrupting Potencies of Brominated Flame Retardants.ACS Publications.

- QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants.University of Insubria.

Sources

- 1. Quantitative structure-activity relationship for prediction of the toxicity of polybrominated diphenyl ether (PBDE) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Comprehensive binding analysis of polybrominated diphenyl ethers and aryl hydrocarbon receptor via an integrated molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. boa.unimib.it [boa.unimib.it]

Atmospheric Transport Mechanisms and Environmental Fate of Tetra-Brominated Diphenyl Ethers (BDE-47)

Executive Summary

Tetra-brominated diphenyl ethers (tetra-BDEs), predominantly represented by the congener 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), are ubiquitous semi-volatile organic compounds (SVOCs) historically utilized as flame retardants. Due to their endocrine-disrupting properties and environmental persistence, understanding their atmospheric transport is critical for exposure science and environmental toxicology. As an SVOC, BDE-47 exists in a dynamic equilibrium between the atmospheric gas phase and aerosol particulate matter. This whitepaper dissects the thermodynamic drivers of its gas-particle partitioning, the kinetics of its photochemical degradation, and the self-validating analytical workflows required to quantify its Long-Range Atmospheric Transport (LRAT).

Thermodynamics of Gas-Particle Partitioning

The atmospheric fate of BDE-47 is fundamentally dictated by its gas-particle partitioning coefficient ( Kp ). This partitioning determines whether the molecule will undergo rapid local deposition (if bound to heavy particulates) or extensive LRAT (if in the gas phase or bound to fine aerosols).

Partitioning is highly temperature-dependent. Field monitoring demonstrates that lighter, more volatile congeners like BDE-47 exhibit significantly higher gas-phase concentrations during warmer summer months, driven by volatilization from secondary sources[1]. Conversely, during winter, lower temperatures force BDE-47 to adsorb onto the organic carbon fraction of atmospheric aerosols[1].

Two primary thermodynamic models are utilized to predict this behavior:

-

Subcooled-Liquid Vapor Pressure ( PL ) Model: Relies on the vapor pressure of the pure subcooled liquid at ambient temperature.

-

Octanol-Air Partition Coefficient ( KOA ) Model: Evaluates the affinity of the compound for organic matter in aerosols versus the surrounding air.

Mechanistic Insight: While equilibrium models provide a theoretical baseline, extensive multi-site field data frequently yield slope values ( mo and mp ) of less than 1[2]. This deviation proves that atmospheric BDE-47 rarely reaches true thermodynamic equilibrium. Continuous primary emissions, rapid diurnal temperature fluctuations, and varying aerosol compositions keep the system in a perpetual transient state[2].

Long-Range Atmospheric Transport (LRAT) & Deposition

Once partitioned, BDE-47 is subjected to advection and dispersion. The compound's Characteristic Travel Distance ( LA )—a metric defining how far a chemical can travel before its concentration is reduced to 37% (1/e) of its initial value—is estimated at approximately 3,100 km for BDE-47[3].

This extensive LA enables BDE-47 to infiltrate remote ecosystems, such as the Arctic and high-altitude environments. Air mass back-trajectory analyses combined with lead isotope tracing have revealed that macro-meteorological events, such as the South Asian monsoon, act as massive atmospheric conveyor belts, facilitating the deep penetration of BDE-47 into remote continental regions[4].

However, LRAT is heavily modulated by depositional forces. Because BDE-47 strongly sorbs to atmospheric particles at lower temperatures, it is highly susceptible to snow scavenging during winter, which drastically reduces its LA and causes localized environmental loading[3].

Photochemical Degradation Kinetics

The atmospheric residence time of BDE-47 is ultimately limited by photochemical degradation. While gas-phase BDE-47 is primarily attacked by hydroxyl (OH) radicals via hydrogen abstraction and OH addition, the degradation mechanisms shift drastically in aqueous atmospheric systems (e.g., cloud droplets and wet aerosols).

In aqueous environments, indirect photolysis is driven by Reactive Oxygen Species (ROS). Experimental data utilizing electron spin resonance (ESR) spin-trapping has demonstrated that singlet oxygen ( 1O2 ) plays a dominant role in the indirect photolysis of BDE-47, contributing approximately 18.8% to the degradation rate, significantly outpacing the contribution of OH radicals (4.9%) in these specific phases[5].

Atmospheric Fate and Transport Mechanisms of BDE-47.

Quantitative Data Summaries

Table 1: Quantitative Transport & Partitioning Metrics for BDE-47

| Parameter | Typical Value / Range | Mechanistic Implication |

| Characteristic Travel Distance ( LA ) | ~3,100 km | Enables LRAT to remote regions prior to complete degradation. |

| Gas-Phase Abundance (Summer) | > 60% of total BDE-47 | Higher temperatures drive volatilization and shift partitioning to the gas phase. |

| Particulate-Phase Abundance (Winter) | > 70% of total BDE-47 | Lower temperatures increase adsorption to organic aerosols, facilitating snow scavenging. |

| Indirect Photolysis Contribution ( 1O2 ) | ~18.8% | Singlet oxygen is a primary driver of indirect photolysis in aqueous atmospheric systems. |

Table 2: Gas-Particle Partitioning Models

| Model Type | Governing Equation | Primary Variables |

| Subcooled-Liquid Vapor Pressure ( PL ) | logKp=mplogPL+bp | PL : Vapor pressure of the pure subcooled liquid at ambient temperature. |

| Octanol-Air Partition Coefficient ( KOA ) | logKp=mologKOA+bo | KOA : Affinity of BDE-47 for organic matter in aerosols vs. air. |

Experimental Workflow: High-Volume Active Air Sampling

To accurately model BDE-47 transport, researchers must physically separate and quantify the gas and particulate fractions. This is achieved via High-Volume Active Air Sampling. The following protocol is designed as a self-validating system to ensure absolute quantitative integrity.

Step 1: Media Preparation & Decontamination

-

Action: Bake Glass Fiber Filters (GFFs) at 400°C for 4 hours. Soxhlet extract Polyurethane Foam (PUF) plugs with dichloromethane (DCM) for 24 hours.

-

Causality: BDE-47 is ubiquitous in laboratory air. Rigorous thermal and solvent decontamination establishes a strict zero-baseline, preventing false positives from background contamination.

Step 2: Active Air Sampling (Dual-Media Separation)

-

Action: Deploy a high-volume air sampler (drawing ~850 m³ of air) equipped with an upstream GFF and a downstream PUF plug[6].

-

Causality: The upstream GFF physically traps particulate matter (aerosol-bound BDE-47), while the downstream PUF chemically adsorbs the gaseous fraction that passes through the filter[6]. This physical-chemical separation is the mechanical foundation for calculating the in-situ Kp .

Step 3: Isotope Spiking & Extraction

-

Action: Spike both GFF and PUF matrices with 13C12 -labeled BDE-47 internal standards prior to Soxhlet extraction (DCM/Hexane 1:1 v/v).

-

Causality: Spiking before extraction ensures that any analyte loss during the multi-day workflow is proportionally mirrored by the internal standard, allowing for absolute, self-validating recovery quantification.

Step 4: Multilayer Silica Gel Clean-up

-

Action: Pass the extract through a multilayer column consisting of acidic, basic, and neutral silica.

-

Causality: Atmospheric aerosols contain massive amounts of interfering organics (e.g., humic substances). The reactive silica layers oxidatively and reductively destroy these interferences while leaving the highly stable brominated diphenyl ether backbone intact.

Step 5: GC-MS/MS Analysis

-

Action: Analyze via Gas Chromatography-Tandem Mass Spectrometry using Multiple Reaction Monitoring (MRM).

-

Causality: MRM provides extreme specificity by monitoring the precursor-to-product ion transition (e.g., the specific loss of Br2 ), eliminating isobaric interferences and achieving the ultra-trace sensitivity (pg/m³) required for remote atmospheric samples.

Self-Validating High-Volume Air Sampling and GC-MS/MS Workflow.

References

- Atmospheric Occurrence and Gas-Particle Partitioning of PBDEs in an Industrialised and Urban Area of Florence, Italy - Aerosol and Air Quality Research

- Atmospheric polybrominated diphenyl ethers (PBDEs)

- Processes Affecting the Long-Range Transport Potential of Selected Bromin

- Polybrominated Diphenyl Ethers in Air across China: Levels, Compositions, and Gas-Particle Partitioning - Environmental Science & Technology (acs.org)

- A review of polychlorinated biphenyls (PCBs) pollution in indoor air environment - Taylor & Francis (tandfonline.com)

- Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System - PMC (nih.gov)

Sources

- 1. aaqr.org [aaqr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nilu.no [nilu.no]

- 4. Atmospheric polybrominated diphenyl ethers (PBDEs) and Pb isotopes at a remote site in Southwestern China: implications for monsoon-associated transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Metabolic Fate of 3,3',4,5-Tetrabromodiphenyl Ether (BDE-77) in Mammalian Systems: A Technical Guide

Foreword

This technical guide provides a comprehensive overview of the metabolic breakdown of 3,3',4,5-Tetrabromodiphenyl ether (BDE-77), a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants. While research has extensively covered more common congeners like BDE-47 and BDE-99, specific data on BDE-77 is less abundant. This guide synthesizes established principles of PBDE metabolism in mammals to project the likely metabolic pathways and resultant products of BDE-77. We will delve into the enzymatic processes, the classes of metabolites formed, experimental methodologies for their study, and the toxicological implications of these biotransformations. This document is intended for researchers, toxicologists, and professionals in drug development and environmental health who are investigating the biological impact of PBDEs.

Introduction to BDE-77 and the Imperative of Metabolic Studies

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants that have been widely used as flame retardants in a variety of consumer products.[1][2] Their lipophilic nature leads to bioaccumulation in fatty tissues, and they are ubiquitously detected in the environment and in human samples, including blood and breast milk.[3][4] The congener 3,3',4,5-Tetrabromodiphenyl ether (BDE-77) is a component of some commercial PBDE mixtures. Understanding the metabolism of BDE-77 is critical because its biotransformation can lead to metabolites that may have different, and potentially greater, toxicity than the parent compound.[1][5] Hydroxylated metabolites, for instance, have shown structural similarities to thyroid hormones and can act as endocrine disruptors.[2]

The liver is the primary site of xenobiotic metabolism, where enzymes work to detoxify and facilitate the excretion of foreign compounds.[6] For PBDEs, this process involves a series of enzymatic reactions that alter their chemical structure. This guide will focus on the key metabolic pathways that BDE-77 is likely to undergo in mammalian systems.

Primary Metabolic Pathways of BDE-77

The metabolism of PBDEs in mammals is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze oxidative reactions.[7] The subsequent metabolites can then undergo Phase II conjugation reactions to increase their water solubility for excretion. The main metabolic routes for PBDEs, and by extension BDE-77, are hydroxylation, debromination, and ether bond cleavage.

Oxidative Metabolism: Hydroxylation

The introduction of a hydroxyl (-OH) group onto the aromatic rings is a major metabolic pathway for PBDEs.[5][7] This reaction is catalyzed by CYP enzymes, with isoforms like CYP2B6 being implicated.[7] For BDE-77, hydroxylation can occur at various positions on either of the two phenyl rings. The resulting hydroxylated BDE-77 (OH-BDE-77) metabolites are often more polar than the parent compound.

The position of hydroxylation is influenced by the bromine substitution pattern. In some cases, a "NIH shift" can occur, where a bromine atom migrates to an adjacent carbon during the hydroxylation process.[8]

Reductive Debromination

The removal of bromine atoms, or debromination, is another potential metabolic pathway. While this process is more extensively documented in fish, it has also been observed in mammals, particularly for higher brominated congeners.[9] Reductive debromination of BDE-77 would result in the formation of tri-brominated diphenyl ethers. The specific enzymes responsible for this in mammals are not as well-characterized as the CYPs involved in hydroxylation.

Ether Bond Cleavage

Cleavage of the diphenyl ether bond can also occur, leading to the formation of brominated phenols.[1] For BDE-77, this would result in the formation of brominated phenols derived from the two constituent rings. This pathway has been observed in in vitro studies with other PBDEs.[1]

Phase II Conjugation

The hydroxylated metabolites of BDE-77 are susceptible to Phase II conjugation reactions. These reactions involve the addition of endogenous molecules like glucuronic acid (glucuronidation) or sulfate (sulfation) to the hydroxyl group.[2][10] These conjugation reactions significantly increase the water solubility of the metabolites, which facilitates their excretion in urine and feces.[2]

Hypothetical Metabolic Scheme for BDE-77

Based on the established metabolic pathways for other tetrabromodiphenyl ethers, we can propose a hypothetical metabolic scheme for BDE-77.

Caption: Hypothetical metabolic pathways of BDE-77 in mammals.

Experimental Methodologies for Studying BDE-77 Metabolism

The study of PBDE metabolism relies on a combination of in vivo and in vitro experimental models, coupled with advanced analytical techniques.

In Vitro Models

-

Liver Microsomes : These are subcellular fractions of the liver that are enriched in CYP enzymes.[6][11] Incubating BDE-77 with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the study of Phase I oxidative metabolism.[3] Human and rat liver microsomes are commonly used.[3][12]

-

Hepatocytes : Intact liver cells (hepatocytes) provide a more complete model as they contain both Phase I and Phase II enzymes.[1] This allows for the investigation of the full metabolic cascade from the parent compound to its conjugated metabolites.

In Vivo Models

Animal models, typically rodents, are used to understand the toxicokinetics of PBDEs, including their absorption, distribution, metabolism, and excretion.[13] Following administration of BDE-77, metabolites can be identified in various tissues, as well as in urine and feces.

Analytical Techniques for Metabolite Identification

The identification and quantification of BDE-77 and its metabolites are primarily achieved using chromatography coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for the analysis of volatile and semi-volatile compounds like PBDEs and their metabolites.[3] Derivatization is often required for the analysis of hydroxylated metabolites to improve their volatility.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is increasingly used for the analysis of a wider range of metabolites, including the more polar conjugated metabolites, without the need for derivatization.[10]

Tabular Summary of Expected BDE-77 Metabolites

While specific metabolites for BDE-77 are not extensively documented, we can predict the classes of metabolites based on studies of other PBDEs.

| Metabolite Class | Formation Pathway | Key Enzymes | Potential Examples (Hypothetical for BDE-77) |

| Hydroxylated Metabolites | Oxidative hydroxylation | Cytochrome P450s (e.g., CYP2B6) | Mono-hydroxy-tetrabromo-DEs, Di-hydroxy-tetrabromo-DEs |

| Debrominated Metabolites | Reductive debromination | To be further elucidated in mammals | Tri-bromodiphenyl ethers |

| Brominated Phenols | Ether bond cleavage | Cytochrome P450s | Brominated phenols corresponding to the two rings of BDE-77 |

| Conjugated Metabolites | Glucuronidation, Sulfation | UGTs, SULTs | OH-BDE-77-glucuronide, OH-BDE-77-sulfate |

Toxicological Significance of BDE-77 Metabolites

The biotransformation of BDE-77 is not merely a detoxification process. In fact, some of the resulting metabolites can exhibit greater biological activity and toxicity than the parent compound.

-

Endocrine Disruption : Hydroxylated PBDEs (OH-PBDEs) are of particular concern due to their structural similarity to thyroid hormones.[2] They have been shown to bind to thyroid hormone transport proteins and receptors, potentially disrupting thyroid hormone homeostasis.[2] Some OH-PBDEs also exhibit estrogenic activity by interacting with estrogen receptors.[5]

-

Neurotoxicity : Both parent PBDEs and their metabolites have been implicated in developmental neurotoxicity.[7]

-

Cytotoxicity : In vitro studies have demonstrated the cytotoxic potential of PBDE metabolites.[14][15]

The formation of these active metabolites highlights the importance of considering the complete metabolic profile when assessing the health risks associated with BDE-77 exposure.

Experimental Protocol: In Vitro Metabolism of BDE-77 using Liver Microsomes

This protocol provides a generalized workflow for assessing the metabolic fate of BDE-77 in vitro.

Caption: Workflow for in vitro metabolism study of BDE-77.

Step-by-Step Methodology:

-

Preparation of Reagents :

-

Prepare a stock solution of BDE-77 in a suitable organic solvent like DMSO.

-

On the day of the experiment, thaw pooled liver microsomes (human or from the mammalian species of interest) on ice.

-

Prepare a NADPH regenerating system to ensure a continuous supply of the necessary cofactor for CYP enzyme activity.

-

-

Incubation :

-

In a microcentrifuge tube, combine the liver microsomes and BDE-77 in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course.

-

At each time point, terminate the reaction by adding a cold quenching solvent, such as acetonitrile, which will precipitate the proteins and halt enzymatic activity.

-

-

Sample Processing and Analysis :

-

Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the remaining BDE-77 and any formed metabolites.

-

Analyze the supernatant using a validated LC-MS/MS or GC-MS method to identify and quantify BDE-77 and its metabolic products.

-

Conclusion and Future Directions

The metabolic breakdown of 3,3',4,5-Tetrabromodiphenyl ether (BDE-77) in mammals is a complex process that likely involves hydroxylation, debromination, and ether bond cleavage, followed by conjugation. While direct experimental data for BDE-77 is limited, the well-established metabolic pathways for other PBDE congeners provide a strong basis for predicting its metabolic fate. The formation of hydroxylated metabolites is of particular toxicological concern due to their potential for endocrine disruption.

Future research should focus on:

-

Congener-Specific Metabolism : Conducting in vitro and in vivo studies specifically with BDE-77 to identify and quantify its unique metabolic profile.

-

Enzyme Kinetics : Characterizing the specific CYP and other enzymes responsible for BDE-77 metabolism and determining their kinetic parameters.

-

Toxicological Assessment of Metabolites : Evaluating the biological activity and toxicity of synthesized BDE-77 metabolites to better understand their contribution to the overall health risks of PBDE exposure.

A deeper understanding of the metabolic fate of individual PBDE congeners like BDE-77 is essential for accurate risk assessment and for the development of strategies to mitigate the potential health impacts of these persistent environmental contaminants.

References

-

Lupton, S. J., et al. (2009). In Vitro Metabolism Studies of Polybrominated Diphenyl Ethers Using Rat and Human Liver Microsomes. Science Publications. [Link]

-

Mercado-Feliciano, M., & Bigsby, R. M. (2008). Hydroxylated Metabolites of the Polybrominated Diphenyl Ether Mixture DE-71 Are Weak Estrogen Receptor-α Ligands. Environmental Health Perspectives, 116(10), 1315–1321. [Link]

-

Zhu, L., et al. (2010). Identification of hydroxylated metabolites of 3,3',4,4'-tetrachlorobiphenyl and metabolic pathway in whole poplar plants. Chemosphere, 81(5), 654-660. [Link]

-

Ho, M. V., et al. (2015). Human hydroxylated metabolites of BDE-47 and BDE-99 are glucuronidated and sulfated in vitro. Toxicology Letters, 236(2), 98-109. [Link]

-